molecular formula C24H26FN3O5S B2414542 3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1019094-86-0

3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2414542
CAS No.: 1019094-86-0
M. Wt: 487.55
InChI Key: PYBZGABQCDQPJE-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C24H26FN3O5S and its molecular weight is 487.55. The purity is usually 95%.
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Properties

IUPAC Name

3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O5S/c1-4-31-20-11-15(12-21(32-5-2)22(20)33-6-3)24(29)26-23-18-13-34(30)14-19(18)27-28(23)17-9-7-16(25)8-10-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBZGABQCDQPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H22F N3O4S
  • Molecular Weight : 393.45 g/mol

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to improved lipophilicity and metabolic stability.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activities. For instance, studies on related thieno[3,4-c]pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

  • Case Study : A derivative of thieno[3,4-c]pyrazole was tested against various cancer cell lines, demonstrating IC50 values in the low nanomolar range, indicating potent anticancer effects.

Enzyme Inhibition

Many thieno[3,4-c]pyrazole derivatives act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapy.

  • Research Finding : A related compound demonstrated PARP inhibitory activity with an IC50 value of 1.2 nM, showcasing the potential for this class of compounds in cancer therapeutics.

Antimicrobial Activity

There is emerging evidence that compounds similar to 3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide exhibit antimicrobial properties. These properties are attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Activity Type IC50 Value (µM) Target Pathway/Mechanism
Anticancer0.5 - 5PARP Inhibition
Antimicrobial1 - 10Cell Membrane Disruption

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies have suggested:

  • Absorption : The compound shows good oral bioavailability.
  • Distribution : It is likely to penetrate tissues effectively due to its lipophilic nature.
  • Metabolism : Metabolized primarily through liver enzymes.
  • Excretion : Primarily renal excretion observed.

Toxicity Studies

Toxicity assessments are vital for determining the safety profile. Initial studies indicate a favorable safety margin; however, detailed toxicological evaluations are necessary.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide?

The synthesis involves multi-step reactions, typically starting with the functionalization of the thieno[3,4-c]pyrazole core. Key steps include:

  • Cyclocondensation : Use precursors like 4-fluorophenylhydrazine and thiophene derivatives under reflux with dry tetrahydrofuran (THF) to form the pyrazole ring .
  • Amide Coupling : React the pyrazole intermediate with 3,4,5-triethoxybenzoyl chloride in the presence of a base (e.g., NaH) and DMF as a solvent .
  • Optimization : Control reaction temperature (60–80°C), use anhydrous conditions to prevent hydrolysis, and employ catalysts like DMAP to enhance yields (typically 65–75%) .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR should show peaks for the 4-fluorophenyl group (δ 7.2–7.6 ppm), thieno[3,4-c]pyrazole protons (δ 6.8–7.0 ppm), and triethoxybenzamide (δ 1.2–1.4 ppm for ethoxy CH₃; δ 4.0–4.3 ppm for OCH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the calculated mass (e.g., C₂₉H₂₈FN₃O₅S⁺ = 562.18 g/mol) .
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Advanced: What strategies are recommended to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

  • Reproducibility Checks : Validate assay conditions (e.g., ATP concentration, incubation time) across labs. For example, discrepancies in IC₅₀ may arise from varying ATP levels in kinase assays .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 3-methoxy or 4-chloro derivatives) to identify substituent effects on target binding .
  • Orthogonal Assays : Use thermal shift assays or SPR to confirm target engagement independently .

Advanced: How can computational modeling elucidate the compound’s mechanism of action against specific enzyme targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the triethoxybenzamide group and hydrophobic pockets of kinases (e.g., EGFR). The fluorophenyl moiety may occupy a halogen-bonding site .
  • MD Simulations : Run 100-ns simulations to assess binding stability; analyze RMSD (<2 Å) and hydrogen bond occupancy (>80%) with catalytic residues (e.g., Lys745 in EGFR) .

Basic: What analytical methods ensure purity (>98%) during synthesis and storage?

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to monitor impurities; retention time ~12.5 min .
  • Stability Studies : Store at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Advanced: How to design SAR studies to improve the compound’s pharmacokinetic profile?

  • Substituent Variation : Modify the triethoxy group to trifluoromethoxy (enhanced metabolic stability) or introduce polar groups (e.g., -SO₂NH₂) to improve solubility .
  • In Silico ADMET : Predict logP (<5) and CYP450 inhibition risks using SwissADME. Prioritize analogs with lower hepatotoxicity scores .

Advanced: What experimental approaches validate the compound’s selectivity across related biological targets?

  • Kinase Profiling : Screen against a panel of 50 kinases at 1 µM. A selective inhibitor should show >80% inhibition for the primary target (e.g., CDK2) and <20% for off-targets (e.g., CDK4) .
  • Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream effects (e.g., G1/S cell cycle arrest) in treated vs. control cells .

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